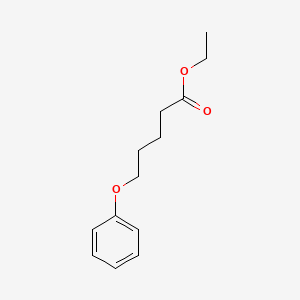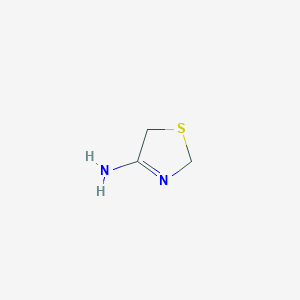
2,5-Dihydrothiazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dihydrothiazol-4-amine is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
2,5-Dihydrothiazol-4-amine can be synthesized through various methods, including multicomponent reactions, click reactions, and nano-catalysis. One common synthetic route involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as BF3 and p-toluenesulfonic acid . Another method includes the reaction of Schiff bases with 2-mercaptoacetic acid in the presence of anhydrous zinc chloride at reflux conditions .
Industrial Production Methods
Industrial production of thiazolidin-4-ylideneamine typically involves optimizing these synthetic routes to achieve higher yields, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also employed to make the process more sustainable .
化学反应分析
Types of Reactions
2,5-Dihydrothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazolidin-4-ylideneamine to its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives with different functional groups .
科学研究应用
2,5-Dihydrothiazol-4-amine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of thiazolidin-4-ylideneamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can inhibit cell growth by inducing apoptosis and arresting the cell cycle at specific phases . In antimicrobial applications, it can disrupt bacterial cell membranes and inhibit biofilm formation .
相似化合物的比较
2,5-Dihydrothiazol-4-amine can be compared with other similar compounds, such as thiazolidin-4-one and thiazolidine-2,4-dione. While all these compounds share a thiazolidine ring, they differ in their substituents and biological activities. Thiazolidin-4-one is known for its anticancer and antimicrobial properties, while thiazolidine-2,4-dione is widely used as an antidiabetic agent .
List of Similar Compounds
- Thiazolidin-4-one
- Thiazolidine-2,4-dione
- 2-Iminothiazolidine
- 4-Oxo-1,3-thiazolidine
属性
分子式 |
C3H6N2S |
|---|---|
分子量 |
102.16 g/mol |
IUPAC 名称 |
2,5-dihydro-1,3-thiazol-4-amine |
InChI |
InChI=1S/C3H6N2S/c4-3-1-6-2-5-3/h1-2H2,(H2,4,5) |
InChI 键 |
KMZYCZWDCPQIAR-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NCS1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


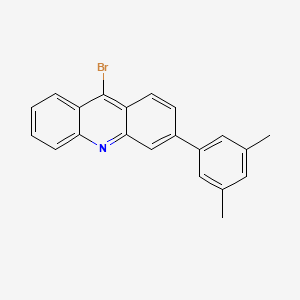
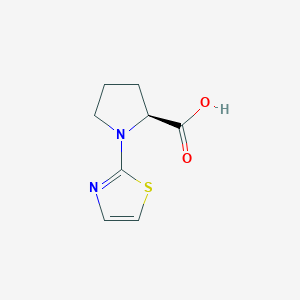
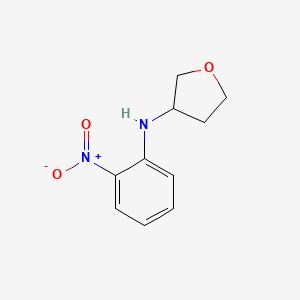
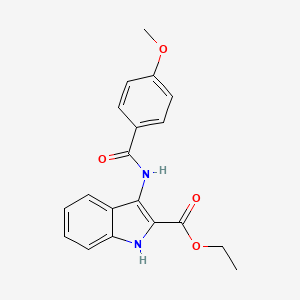
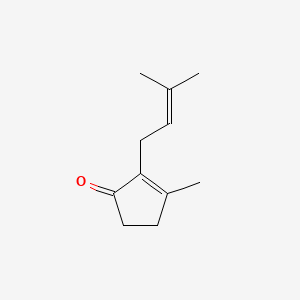
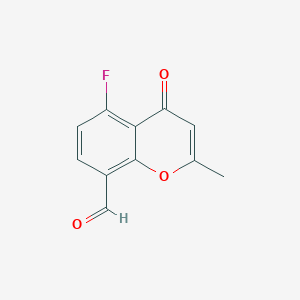
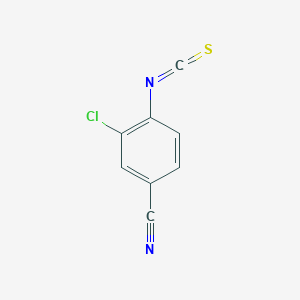
![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)
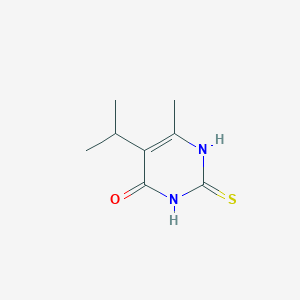


![[[2-(Acetylamino)-5-thiazolyl]thio]acetic acid](/img/structure/B8699169.png)
